![molecular formula C16H14ClN3S B413161 N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 313952-60-2](/img/structure/B413161.png)

N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

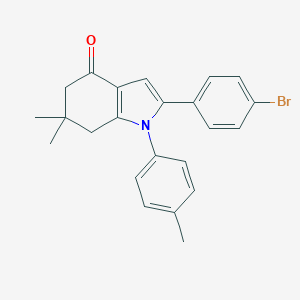

The compound is a derivative of benzothieno[3,2-d]pyrimidin . Compounds of this class have been studied for their potential anti-inflammatory properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods. For example, one method involves the cyclization of benzo-thiosemicarbazide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds involves a benzothieno[3,2-d]pyrimidin core with various substitutions . The specific substitutions on the compound you’re interested in could significantly affect its properties and biological activity.科学研究应用

Organic Field-Effect Transistors (OFETs)

N-(3-chlorophenyl)-5,6,7,8-tetrahydro: 1benzothieno[2,3-d]pyrimidin-4-amine has been identified as a key molecule in the development of high-mobility OFET devices . OFETs are crucial for the advancement of organic electronics, offering potential for flexible displays, sensors, and other innovative technologies.

Dye-Sensitized Solar Cells (DSSCs)

This compound has also found application in DSSCs, where it serves as an alternative to fullerene (non-fullerene acceptor) . DSSCs are a promising type of solar cell due to their lower production costs and potential for higher energy conversion efficiencies in low-light conditions.

Organic Photovoltaics (OPVs)

In the realm of OPVs, the subject compound acts as a non-fullerene acceptor . OPVs are an area of intense research due to their advantages over traditional photovoltaic systems, including mechanical flexibility and the ability to be produced via printing techniques.

Aggregation-Induced Emission (AIE)

The compound exhibits aggregation-induced emission properties, which is a phenomenon where the emission of light is enhanced upon aggregation . This is particularly useful in the development of new fluorescent materials for bioimaging and optoelectronics.

Mechanofluorochromic Behavior

It also demonstrates mechanofluorochromic behavior, changing its fluorescence in response to mechanical stimuli . This property can be harnessed in the creation of smart materials that respond to environmental changes, such as pressure or force.

Halochromic Effect

The compound has shown a halochromic effect, which means it changes color in response to changes in pH . This characteristic can be applied in the development of pH sensors and indicators, which are essential tools in various scientific and industrial processes.

Each of these applications showcases the versatility and potential of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine in scientific research and development. The compound’s unique properties make it a valuable asset in the advancement of materials science and technology. <|\im_end|>

作用机制

Target of Action

The primary targets of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrimidine derivatives, which typically bind to their target proteins and inhibit their function .

Biochemical Pathways

Given its potential inhibition of protein kinases like cdk2, it may impact cell cycle regulation and other related pathways .

Pharmacokinetics

The ADME properties of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1Similar compounds in this class have been noted to have a clogp value less than 4 and molecular weight less than 400, suggesting good drug-likeness and potential for adequate bioavailability .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential antitumor activity .

属性

IUPAC Name |

N-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUKMCXMOCKPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B413080.png)

![(9S,10S,11S,15S)-9-(dimethoxymethyl)-13-(4-methoxyphenyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B413082.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B413083.png)

![3-amino-N-(3-butoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B413084.png)

![N-(6-methoxy-3-pyridazinyl)-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B413085.png)

![2-{4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl}-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B413086.png)

![2-({[3-(Dimethylamino)phenyl]imino}methyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B413089.png)

![2,2-dichloro-1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B413093.png)

![N-(5-bromopyridin-2-yl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B413094.png)

![2,2-Dimethyl-5-[3-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413095.png)

![5-chloro-4-[({4'-nitro[1,1'-biphenyl]-4-yl}imino)methyl]-3-methyl-1-phenyl-1H-pyrazole](/img/structure/B413098.png)

![5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B413102.png)